molecular formula C9H12N2O4 B12539519 3',5'-Dideoxyuridine CAS No. 676526-03-7

3',5'-Dideoxyuridine

Cat. No.: B12539519
CAS No.: 676526-03-7
M. Wt: 212.20 g/mol
InChI Key: ABXNPQMSCPMTTN-ATRFCDNQSA-N
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Description

3’,5’-Dideoxyuridine is a nucleoside analogue characterized by the absence of hydroxyl groups at the 3’ and 5’ positions of the ribose sugar. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields, including antiviral and anticancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dideoxyuridine typically involves the selective removal of hydroxyl groups from uridine. One common method includes the use of reagents such as triphenylphosphine and diethyl azodicarboxylate (Mitsunobu reaction) to achieve the deoxygenation at the 3’ and 5’ positions . Another approach involves the use of bis(carbamoyloxymethyl) esters, which are more resistant to degradation by plasma esterases .

Industrial Production Methods: While specific industrial production methods for 3’,5’-Dideoxyuridine are not extensively documented, the principles of large-scale nucleoside synthesis, including the use of protective groups and efficient purification techniques, are likely employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3’,5’-Dideoxyuridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various modified nucleosides with potential antiviral or anticancer properties .

Mechanism of Action

The primary mechanism of action of 3’,5’-Dideoxyuridine involves its incorporation into viral DNA, where it acts as a chain terminator. By lacking the necessary hydroxyl groups, it prevents the addition of subsequent nucleotides, thereby halting DNA synthesis. This mechanism is particularly effective against viruses that rely on rapid DNA replication . The compound targets viral enzymes such as reverse transcriptase, which are essential for viral replication .

Comparison with Similar Compounds

Uniqueness: 3’,5’-Dideoxyuridine is unique due to its specific deoxygenation pattern, which imparts distinct biological properties. Its ability to act as a chain terminator without the need for further modification makes it a valuable tool in antiviral research .

Properties

CAS No.

676526-03-7

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

1-[(2R,3R,5R)-3-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O4/c1-5-4-6(12)8(15-5)11-3-2-7(13)10-9(11)14/h2-3,5-6,8,12H,4H2,1H3,(H,10,13,14)/t5-,6-,8-/m1/s1

InChI Key

ABXNPQMSCPMTTN-ATRFCDNQSA-N

Isomeric SMILES

C[C@@H]1C[C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O

Canonical SMILES

CC1CC(C(O1)N2C=CC(=O)NC2=O)O

Origin of Product

United States

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